molecular formula C16H12O4 B14449457 7,8-Dimethoxyphenanthrene-1,4-dione CAS No. 73453-73-3

7,8-Dimethoxyphenanthrene-1,4-dione

Cat. No.: B14449457
CAS No.: 73453-73-3
M. Wt: 268.26 g/mol
InChI Key: NPZRSIKHZBZZSF-UHFFFAOYSA-N
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Description

7,8-Dimethoxyphenanthrene-1,4-dione is a phenanthrene derivative characterized by its unique chemical structure, which includes two methoxy groups at the 7th and 8th positions and a quinone moiety at the 1st and 4th positions. This compound is part of the phenanthrene family, known for its occurrence in various natural sources, including plants and fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxyphenanthrene-1,4-dione typically involves the cyclization of appropriate stilbene derivatives under UV irradiation. One common method includes the use of p-benzoquinone and cyclopentadiene in ethanol, followed by hydrogenation and bromination steps .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethoxyphenanthrene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7,8-Dimethoxyphenanthrene-1,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and cytotoxic effects.

    Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 7,8-Dimethoxyphenanthrene-1,4-dione involves its interaction with various molecular targets and pathways:

Properties

CAS No.

73453-73-3

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

7,8-dimethoxyphenanthrene-1,4-dione

InChI

InChI=1S/C16H12O4/c1-19-14-8-5-9-10(16(14)20-2)3-4-11-12(17)6-7-13(18)15(9)11/h3-8H,1-2H3

InChI Key

NPZRSIKHZBZZSF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3=C(C=C2)C(=O)C=CC3=O)OC

Origin of Product

United States

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